5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate
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Overview
Description
5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate is a complex organic compound that features a thiazole ring, a thiophene ring, and a trifluoromethyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . The trifluoromethylbenzene moiety is often incorporated through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)-1,3-thiazole derivatives: Similar in structure but may lack the trifluoromethylbenzene moiety.
Trifluoromethyl-substituted benzenes: Share the trifluoromethyl group but differ in the heterocyclic components.
Uniqueness
The uniqueness of 5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate lies in its combination of a thiazole ring, a thiophene ring, and a trifluoromethyl-substituted benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(5-methyl-2-thiophen-2-yl-1,3-thiazol-4-yl) 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2S2/c1-9-13(20-14(24-9)12-6-3-7-23-12)22-15(21)10-4-2-5-11(8-10)16(17,18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCGSDDERAOLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CS2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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